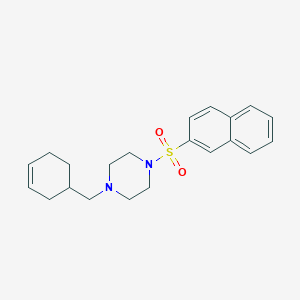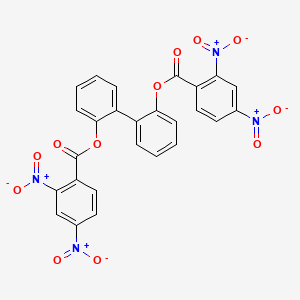![molecular formula C21H17NO3 B10890693 (2E)-3-(3-{[(Z)-(8-methoxynaphthalen-1-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B10890693.png)
(2E)-3-(3-{[(Z)-(8-methoxynaphthalen-1-yl)methylidene]amino}phenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-{[(8-Methoxy-1-naphthyl)methylene]amino}phenyl)acrylic acid is an organic compound with the molecular formula C21H17NO3 It is a complex molecule that features a naphthyl group, a methoxy group, and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(8-Methoxy-1-naphthyl)methylene]amino}phenyl)acrylic acid typically involves the condensation of 8-methoxy-1-naphthaldehyde with 3-aminophenylacrylic acid. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
化学反应分析
Types of Reactions
3-(3-{[(8-Methoxy-1-naphthyl)methylene]amino}phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The double bonds in the acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce saturated derivatives, and substitution reactions may introduce various functional groups onto the aromatic rings.
科学研究应用
3-(3-{[(8-Methoxy-1-naphthyl)methylene]amino}phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用机制
The mechanism of action of 3-(3-{[(8-Methoxy-1-naphthyl)methylene]amino}phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The methoxy and naphthyl groups may interact with enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in various biochemical reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
3-(3-{[(8-Hydroxy-1-naphthyl)methylene]amino}phenyl)acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-(3-{[(8-Methoxy-1-naphthyl)methylene]amino}phenyl)propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
Uniqueness
3-(3-{[(8-Methoxy-1-naphthyl)methylene]amino}phenyl)acrylic acid is unique due to the presence of both methoxy and naphthyl groups, which confer specific chemical and biological properties
属性
分子式 |
C21H17NO3 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
(E)-3-[3-[(8-methoxynaphthalen-1-yl)methylideneamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C21H17NO3/c1-25-19-10-4-7-16-6-3-8-17(21(16)19)14-22-18-9-2-5-15(13-18)11-12-20(23)24/h2-14H,1H3,(H,23,24)/b12-11+,22-14? |
InChI 键 |
ZZRDXWQJNWMTMN-BBJMKNLPSA-N |
手性 SMILES |
COC1=CC=CC2=C1C(=CC=C2)C=NC3=CC=CC(=C3)/C=C/C(=O)O |
规范 SMILES |
COC1=CC=CC2=C1C(=CC=C2)C=NC3=CC=CC(=C3)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10890614.png)
![(2E)-2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}prop-2-enenitrile](/img/structure/B10890619.png)
![N-[1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,3-dimethyl-1-(phenylmethyl)-1H-indole-5-carboxamide](/img/structure/B10890621.png)
![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-2-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B10890625.png)
![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10890626.png)
![6-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10890637.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10890650.png)

![methyl N-{[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetyl}phenylalaninate](/img/structure/B10890671.png)

![N-benzyl-2-{2-bromo-6-ethoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B10890684.png)
![N'~1~-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yliden)benzohydrazide](/img/structure/B10890691.png)

![4-chloro-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide](/img/structure/B10890709.png)
